Cas no 1187166-87-5 (2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine)

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine structure
1187166-87-5 structure
Product Name:2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine
CAS No:1187166-87-5
MF:C14H10F3NO
MW:265.23051404953
CID:4684576
Update Time:2025-07-23

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine
    • (6-Methylpyridin-3-yl)(2-(trifluoromethyl)phenyl)methanone
    • Inchi: 1S/C14H10F3NO/c1-9-6-7-10(8-18-9)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3
    • InChI Key: HTQTUHQTGPISPQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(C1C=NC(C)=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 265.071
  • Monoisotopic Mass: 265.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30

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Additional information on 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine

Introduction to 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine (CAS No. 1187166-87-5)

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1187166-87-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine, particularly the presence of a methyl group at the 2-position and a 2-trifluoromethylbenzoyl moiety at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The significance of 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine in modern medicinal chemistry is underscored by its role as a key intermediate in the synthesis of various pharmacologically active molecules. The trifluoromethyl group, a common substituent in pharmaceuticals, enhances the metabolic stability and binding affinity of drug candidates. This feature has been extensively explored in the development of small-molecule inhibitors targeting various disease pathways, including cancer, inflammation, and infectious diseases. The pyridine core of 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine also serves as a versatile platform for further functionalization, allowing chemists to tailor its properties for specific biological targets.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel compounds with potential therapeutic benefits. In this context, 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine has been utilized in virtual screening campaigns to identify lead compounds for drug development. Studies have demonstrated its efficacy in modulating enzyme activity and receptor binding, which are critical for therapeutic intervention. For instance, researchers have investigated its interaction with kinases and proteases, enzymes that play pivotal roles in signal transduction pathways associated with diseases such as cancer and autoimmune disorders.

The synthesis of 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine involves multi-step organic reactions that highlight the compound's synthetic versatility. The introduction of the 2-trifluoromethylbenzoyl group at the 5-position of the pyridine ring requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve this goal efficiently. These techniques not only enhance the synthetic route but also minimize byproduct formation, making the process more sustainable and scalable.

In addition to its synthetic importance, 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine has been studied for its potential applications in materials science. The combination of electronic and steric effects inherent in its structure makes it an attractive candidate for designing advanced materials with tailored properties. For example, researchers have explored its use in developing organic semiconductors and liquid crystals, where its molecular architecture contributes to enhanced thermal stability and electronic conductivity. Such applications underscore the broad utility of this compound beyond traditional pharmaceuticals.

The pharmacological profile of 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine has been further elucidated through preclinical studies conducted in vitro and in vivo. These studies have revealed its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines and enzymes. Moreover, preliminary data suggest that it may exhibit neuroprotective effects by modulating neurotransmitter release and receptor activity. Such findings have opened new avenues for exploring its therapeutic potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.

The safety profile of 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine is another critical aspect that has been thoroughly evaluated during its development. Toxicological studies have assessed its acute and chronic toxicity, as well as its potential for genotoxicity and carcinogenicity. These assessments are essential for ensuring that any future clinical applications are safe and effective. The compound has shown favorable safety margins in animal models, which bodes well for its translation into human trials.

Looking ahead, the future prospects of 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area. Advanced techniques such as structure-activity relationship (SAR) studies and molecular dynamics simulations will continue to refine our understanding of its mechanism of action and optimize its design for maximum efficacy.

In conclusion, 2-Methyl-5-( 2 -trifluoromethylbenzoyl ) - py rid ine ( CAS No . 1187166 -87 - 5 ) represents a significant advancement in pharmaceutical chemistry with diverse applications ranging from drug discovery to materials science . Its unique structural features , coupled with promising preclinical data , position it as a valuable compound for future therapeutic developments . As research progresses , we can anticipate further insights into its potential benefits across multiple medical disciplines . p >

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